molecular formula C20H17ClN6O2S B2902051 4-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014045-79-4

4-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2902051
CAS RN: 1014045-79-4
M. Wt: 440.91
InChI Key: DVSMELFRKIJRRL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of such compounds can be verified using techniques like elemental microanalysis, FTIR, and 1H NMR . These techniques can provide information about the types and numbers of atoms in the molecule, as well as their connectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this can be predicted using various computational methods. For example, it’s predicted that this compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial Potential

Compounds similar to 4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide have shown promising antimicrobial properties. They are part of a broader class of imidazole-containing compounds that exhibit a range of biological activities, including antibacterial effects . This compound could potentially be developed into new antimicrobial agents that target specific pathogens.

Antitumor Activity

Derivatives of this compound have been evaluated for their antitumor potential . The presence of the imidazole ring, which is common in many antitumor agents, suggests that this compound could be used in cancer research, particularly in the development of new chemotherapy drugs .

Antiviral Applications

Research has indicated that compounds with a similar structure have anti-Tobacco Mosaic Virus (TMV) activity . This suggests potential applications in the field of plant pathology and the development of antiviral agents for agriculture .

Antileishmanial and Antimalarial Evaluation

Some hydrazine-coupled pyrazole derivatives, which share structural similarities with this compound, have been studied for their antileishmanial and antimalarial activities. This indicates possible uses in the treatment and prevention of parasitic diseases .

Molecular Docking Studies

The compound’s structure allows for molecular docking studies , which are crucial in drug design. By understanding how the compound interacts with various biological targets, researchers can develop more effective drugs with fewer side effects .

Development of New Drugs

Given its broad range of chemical and biological properties, this compound could serve as a synthon in the development of new drugs . Its versatility makes it a valuable candidate for pharmaceutical research and development .

Anti-Inflammatory Properties

Imidazole derivatives are known for their anti-inflammatory properties. As such, this compound could be explored for its efficacy in reducing inflammation, which is a common symptom in many diseases .

Antioxidant Effects

The compound’s potential antioxidant effects could be harnessed in the development of treatments for oxidative stress-related conditions. Antioxidants play a critical role in protecting cells from damage caused by free radicals .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid long-term or frequent exposure to such compounds, avoid inhaling its dust or solution, and store it in a sealed container, away from oxidizing agents and strong acids or bases . If inhaled, the affected individual should be moved to fresh air immediately and seek medical attention .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, its potential pharmacological effects could be explored further, given the broad range of activities shown by similar compounds .

properties

IUPAC Name

4-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSMELFRKIJRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

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